![molecular formula C23H15FN2O2S B2367572 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321555-46-8](/img/structure/B2367572.png)
4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-fluorophenyl)benzamide, has been reported . It has a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, N-(4-fluorophenyl)benzamide, include a molecular weight of 215.22 g/mol, XLogP3 of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .Scientific Research Applications
Anticancer Activity
4-Benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been studied for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated their anticancer activity against various cancer cell lines. They found that most of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of benzamide derivatives. Desai et al. (2013) synthesized new derivatives bearing a fluorine atom in the benzoyl group and assessed their antimicrobial activity against various bacterial and fungal strains. They found that the presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing the antimicrobial activity of these compounds (Desai et al., 2013).
Structural Characterization
The structural characterization and supramolecular aggregation of closely related benzamides have been studied by Sagar et al. (2018). They synthesized and characterized various benzamide derivatives with different substituents and analyzed their molecular conformations and modes of aggregation. Such studies contribute to understanding the structural properties that influence the biological activity of these compounds (Sagar et al., 2018).
Metabolic Studies
The metabolism of compounds similar to this compound has been investigated in studies like that by Renzulli et al. (2011). They focused on the disposition and metabolism of a novel orexin receptor antagonist in humans, providing insights into how similar benzamide derivatives might be metabolized in the body (Renzulli et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, which may lead to changes in the enzyme’s activity .
Biochemical Pathways
Given its target, it is likely to influence pathways involving carbon dioxide transport and ph regulation .
Result of Action
Given its target, it may influence processes regulated by Carbonic Anhydrase 2, such as pH balance and carbon dioxide transport .
properties
IUPAC Name |
4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O2S/c24-19-12-10-15(11-13-19)20-14-29-23(25-20)26-22(28)18-8-6-17(7-9-18)21(27)16-4-2-1-3-5-16/h1-14H,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPWKCRALEDEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.